molecular formula C22H23N5O3 B12392724 Irak4-IN-26

Irak4-IN-26

Cat. No.: B12392724
M. Wt: 405.4 g/mol
InChI Key: QMGKOHZOWUGQIK-UHFFFAOYSA-N
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Description

Irak4-IN-26 is a selective and potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancer. IRAK4 plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are involved in the body’s immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irak4-IN-26 typically involves the formation of a core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.

    Functional Group Introduction: Specific functional groups are introduced to the core structure using various reagents and catalysts to enhance the compound’s potency and selectivity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification: The compound is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Irak4-IN-26 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Irak4-IN-26 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical pathways.

    Biology: Employed in research to understand the signaling mechanisms of toll-like receptors and interleukin-1 receptors.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain cancers.

    Industry: Utilized in the development of new drugs targeting IRAK4-related pathways.

Mechanism of Action

Irak4-IN-26 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its activity.

Comparison with Similar Compounds

Similar Compounds

    IRAK4 Inhibitor, Compound 26: Another potent inhibitor of IRAK4 with similar applications.

    PF-06650833: A selective small-molecule inhibitor of IRAK4 used in preclinical and clinical studies.

    Emavusertib: An investigational IRAK4 inhibitor currently being assessed in clinical trials for hematologic cancers and solid tumors.

Uniqueness

Irak4-IN-26 is unique due to its high selectivity and potency as an IRAK4 inhibitor. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

6-cyclopropyloxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-3H-furo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-22(2)10-13-9-16(21(26-20(13)30-22)29-15-7-8-15)19(28)25-18-6-4-5-17(24-18)14-11-23-27(3)12-14/h4-6,9,11-12,15H,7-8,10H2,1-3H3,(H,24,25,28)

InChI Key

QMGKOHZOWUGQIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(N=C2O1)OC3CC3)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C

Origin of Product

United States

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